2-Bromomethyl-1-ethoxy-4-nitrobenzene
CAS No.: 1154946-69-6
Cat. No.: VC3045138
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154946-69-6 |
|---|---|
| Molecular Formula | C9H10BrNO3 |
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | 2-(bromomethyl)-1-ethoxy-4-nitrobenzene |
| Standard InChI | InChI=1S/C9H10BrNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3 |
| Standard InChI Key | KTOMZFKDXSUKTB-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr |
| Canonical SMILES | CCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr |
Introduction
Physical and Chemical Properties
Physical State and Appearance
Based on the properties of similar nitrobenzene derivatives, 2-Bromomethyl-1-ethoxy-4-nitrobenzene would likely appear as a crystalline solid at room temperature. The presence of the nitro group often imparts a pale yellow to amber coloration to such compounds.
Estimated Physical Properties
Table 1 presents the estimated physical properties of 2-Bromomethyl-1-ethoxy-4-nitrobenzene based on structural analogs:
Chemical Reactivity
The chemical reactivity of 2-Bromomethyl-1-ethoxy-4-nitrobenzene is largely determined by its three functional groups:
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The bromomethyl group (−CH₂Br) serves as an excellent leaving group in nucleophilic substitution reactions, making it a valuable synthetic intermediate.
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The nitro group (−NO₂) withdraws electrons from the aromatic ring, activating it toward nucleophilic aromatic substitution while deactivating it toward electrophilic aromatic substitution.
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The ethoxy group (−OCH₂CH₃) donates electrons to the aromatic ring, partially counterbalancing the electron-withdrawing effect of the nitro group.
This combination of functional groups creates a molecule with distinct reactivity patterns, particularly useful in synthetic organic chemistry.
Synthesis Routes and Methods
From 1-Ethoxy-2-methyl-4-nitrobenzene
A feasible synthesis route might involve bromination of 1-ethoxy-2-methyl-4-nitrobenzene using N-bromosuccinimide (NBS) with a radical initiator:
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Prepare 1-ethoxy-2-methyl-4-nitrobenzene from appropriate precursors
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React with NBS in the presence of a radical initiator (AIBN or peroxide)
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Purify via recrystallization or column chromatography
From 2-Hydroxymethyl-1-ethoxy-4-nitrobenzene
Another potential route involves conversion of the hydroxyl group to a bromide:
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Treat 2-hydroxymethyl-1-ethoxy-4-nitrobenzene with PBr₃ or HBr
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Perform the reaction in an appropriate solvent (e.g., dichloromethane)
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Purify the resulting product
Similar to the procedures for 2-(Bromomethyl)-4-chloro-1-nitrobenzene, optimizing reaction conditions would be crucial to avoid side reactions and maximize yield.
Purification Techniques
Based on information about structurally similar compounds, purification might involve:
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Recrystallization from dichloromethane or ethanol/water mixtures
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Column chromatography using hexane/ethyl acetate gradients
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Monitoring purity via HPLC with a C18 column and acetonitrile/water mobile phase
Biological Activity and Applications
| Activity Type | Potential Mechanism | Research Relevance |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes; inhibition of essential bacterial enzymes | Development of novel antibacterial agents |
| Anticancer | Induction of apoptosis; inhibition of topoisomerase II | Cancer treatment research |
| Cytotoxic | Generation of reactive oxygen species; oxidative damage | Understanding cellular damage mechanisms |
The nitro group can undergo reduction to form reactive intermediates, potentially contributing to oxidative stress and cellular interactions. Additionally, the bromomethyl group can act as an alkylating agent, interacting with biological nucleophiles.
Research Applications and Current Studies
Organic Synthesis Applications
The functional groups present in 2-Bromomethyl-1-ethoxy-4-nitrobenzene make it potentially valuable in organic synthesis:
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The bromomethyl group serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of various functional groups.
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The nitro group can be reduced to an amino group, opening pathways to heterocyclic synthesis.
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The ethoxy group provides a point of differentiation from other nitrobenzene derivatives, potentially enabling selective reactions.
Table 2: Potential Synthetic Transformations of 2-Bromomethyl-1-ethoxy-4-nitrobenzene
| Transformation | Reagents | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alcohols | 2-(Aminomethyl/thiomethyl/alkoxymethyl)-1-ethoxy-4-nitrobenzene derivatives |
| Nitro Reduction | Fe/HCl, Na₂S, H₂/Pd-C | 4-Amino-2-bromomethyl-1-ethoxybenzene |
| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | 2-(Arylmethyl)-1-ethoxy-4-nitrobenzene derivatives |
| Nitro and Bromomethyl Transformation | Sequential reduction and alkylation | Complex heterocyclic structures |
Pharmaceutical Relevance
Similar to other substituted nitrobenzenes, 2-Bromomethyl-1-ethoxy-4-nitrobenzene could serve as a building block for pharmaceutical compounds. The bromomethyl group allows for attachment to other molecular fragments, while the nitro group can be transformed into various nitrogen-containing functionalities commonly found in bioactive molecules.
Comparative Analysis with Structural Analogs
Structure-Property Relationships
Comparing 2-Bromomethyl-1-ethoxy-4-nitrobenzene with its structural analogs provides insights into structure-property relationships:
Table 3: Comparison with Structural Analogs
| Compound | Key Structural Difference | Expected Property Difference |
|---|---|---|
| 2-(Bromomethyl)-4-chloro-1-nitrobenzene | Chloro instead of ethoxy group | Lower solubility in polar solvents; higher electrophilicity of the aromatic ring |
| 1-Bromo-2-ethoxy-4-nitrobenzene | Bromo on ring vs. bromomethyl | Different reactivity pattern; less susceptible to nucleophilic substitution |
| 2-Bromo-1-ethyl-4-nitrobenzene | Ethyl instead of ethoxy; bromo instead of bromomethyl | Different electronic properties; altered reactivity profile |
Reactivity Patterns
The presence of the ethoxy group in 2-Bromomethyl-1-ethoxy-4-nitrobenzene, compared to the chloro group in 2-(Bromomethyl)-4-chloro-1-nitrobenzene, would likely:
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Increase electron density in the aromatic ring, reducing electrophilicity
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Enhance solubility in organic solvents
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Alter the distribution of partial charges, affecting reaction rates in nucleophilic substitutions
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Modify hydrogen bonding capabilities, influencing interactions with biological targets
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